5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide
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Description
5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C10H7Cl2N3OS and its molecular weight is 288.15. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound's crystal and molecular structure has been extensively studied. Using various spectroscopic techniques and single-crystal X-ray diffraction, researchers have detailed its structure. Notably, density functional theory (DFT) calculations have provided insights into its structural geometry, electronic properties, and molecular system polarization, suggesting potential applications in non-linear optics (NLO) materials (Kerru et al., 2019).
Antiviral and Antimicrobial Applications
Research has explored the synthesis of thiadiazole sulfonamides, including this compound, for antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010). Additionally, the antimicrobial properties of metal chelates of related compounds have been investigated, indicating the compound's potential in developing antimicrobial agents (Patel & Singh, 2009).
Materials Science and Corrosion Inhibition
The compound has been studied for its inhibition properties in materials science. Specifically, its derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, revealing both inhibitory and corrosive effects depending on concentration (Bentiss et al., 2007).
Synthetic Chemistry Applications
There is significant interest in synthesizing various derivatives of this compound. These efforts include creating novel compounds for potential use in medicinal chemistry, emphasizing the versatility of the thiadiazole ring (Yu et al., 2014). Such synthetic explorations open possibilities for discovering new drugs and materials with unique properties.
Properties
IUPAC Name |
5-(chloromethyl)-N-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTAZWQXMKULLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.